molecular formula C12H7F2NO B11886966 1-Cyano-4-(difluoromethoxy)naphthalene

1-Cyano-4-(difluoromethoxy)naphthalene

Cat. No.: B11886966
M. Wt: 219.19 g/mol
InChI Key: JENCNZNLEGHZBZ-UHFFFAOYSA-N
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Description

1-Cyano-4-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C12H7F2NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a cyano group (-CN) and a difluoromethoxy group (-OCF2H) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyano-4-(difluoromethoxy)naphthalene typically involves the introduction of the cyano and difluoromethoxy groups onto the naphthalene ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable naphthalene derivative is reacted with a difluoromethoxy reagent under basic conditions. The cyano group can be introduced via a Sandmeyer reaction, where an aryl diazonium salt is converted to the corresponding nitrile using copper(I) cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale S_NAr reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyano-4-(difluoromethoxy)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones and related compounds.

    Reduction: Amino derivatives of naphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyano-4-(difluoromethoxy)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyano-4-(difluoromethoxy)naphthalene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules. The difluoromethoxy group can enhance the compound’s lipophilicity and stability, affecting its distribution and metabolism in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-Cyano-4-methoxynaphthalene: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-Cyano-4-chloronaphthalene: Contains a chlorine atom instead of a difluoromethoxy group.

    1-Cyano-4-bromonaphthalene: Contains a bromine atom instead of a difluoromethoxy group.

Uniqueness

1-Cyano-4-(difluoromethoxy)naphthalene is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H7F2NO

Molecular Weight

219.19 g/mol

IUPAC Name

4-(difluoromethoxy)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H7F2NO/c13-12(14)16-11-6-5-8(7-15)9-3-1-2-4-10(9)11/h1-6,12H

InChI Key

JENCNZNLEGHZBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C#N

Origin of Product

United States

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